

Technical Guide: Recrystallization & Purification of 6-Hydroxy-1H-indazole-3-carboxaldehyde

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Compound of Interest

Compound Name: 6-Hydroxy-1H-indazole-3-carboxaldehyde

CAS No.: 885520-11-6

Cat. No.: B3293591

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Executive Summary & Chemical Profile

Compound: **6-Hydroxy-1H-indazole-3-carboxaldehyde** CAS: 885520-11-6 Molecular

Formula: $C_8H_6N_2O_2$ Key Challenges:[1]

- **Amphoteric Nature:** The molecule contains a phenolic hydroxyl (pKa ~10) and an indazole NH (pKa ~14), making it sensitive to pH extremes.
- **Oxidation Risk:** The C3-aldehyde is susceptible to oxidation to the carboxylic acid (Cannizzaro or air oxidation), especially in basic media.
- **Solubility:** Poor solubility in non-polar solvents (hexane, ether) due to strong intermolecular hydrogen bonding.

Solvent Selection Strategy

For this specific scaffold, "like dissolves like" must be balanced with the need to break the strong crystal lattice energy of the indazole core.

Recommended Solvent Systems

Solvent System	Ratio (v/v)	Suitability	Mechanism of Action
Ethanol / Water	90:10 to 70:30	Primary Recommendation	Ethanol solubilizes the organic core; water acts as the anti-solvent to drive precipitation upon cooling. Mild conditions prevent aldehyde degradation.
Methanol / Water	80:20	Alternative	Higher solubility than EtOH, useful if the crude is very impure. Risk of acetal formation if acid traces are present.
Acetonitrile (ACN)	100%	High Purity	Excellent for removing non-polar impurities. Requires higher temperatures to dissolve the indazole.
Ethyl Acetate / Hexane	60:40	Low Polarity Impurities	Use only if the product is relatively clean. The 6-OH group significantly reduces solubility in EtOAc compared to the 6-H analog.

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Expert Insight: Avoid acetone or ketones. The C3-aldehyde can undergo aldol-type condensations with ketone solvents under catalytic acidic/basic conditions (impurities), leading to "dimeric" byproducts.

Optimized Recrystallization Protocol

Objective: Purify crude **6-Hydroxy-1H-indazole-3-carboxaldehyde** to >98% purity (HPLC).

Reagents & Equipment[1][2][3][4][5]

- Solvent: Ethanol (200 proof) and Deionized Water.
- Gas: Argon or Nitrogen balloon (Critical for aldehyde stability).
- Glassware: Round-bottom flask (RBF), reflux condenser, magnetic stir bar.

Step-by-Step Procedure

- Saturation:
 - Place crude solid in the RBF.
 - Add Ethanol (approx. 10 mL per gram of solid).
 - Heat to reflux (approx. 78°C) under an inert atmosphere.
 - Note: The solid likely will not dissolve completely. Slowly add more Ethanol through the condenser until the solid just dissolves. If >30 mL/g is required, switch to Methanol.
- Clarification (Optional but Recommended):
 - If insoluble dark particles remain (likely inorganic salts or polymeric char), filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.

- Nucleation & Anti-Solvent Addition:
 - Maintain the filtrate at near-boiling temperature.
 - Dropwise, add hot Deionized Water until a faint, persistent turbidity (cloudiness) appears.
 - Add a few drops of Ethanol to clear the solution again.
- Crystallization:
 - Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
 - Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
- Isolation:
 - Filter the crystals using vacuum filtration.
 - Wash: Rinse the cake with a cold mixture of Ethanol/Water (50:50). Do not wash with pure water (may cause oiling) or pure ethanol (will redissolve product).
 - Drying: Dry under high vacuum at 40°C. Avoid temperatures >60°C to prevent aldehyde oxidation.

Troubleshooting & FAQs

Q1: The product "oiled out" (separated as a liquid) instead of crystallizing. What happened?

- Cause: The solution became supersaturated too quickly, or the melting point was depressed by impurities (solvent/solute phase separation).
- Fix: Re-heat the mixture until it dissolves. Add a small amount of pure Ethanol (solvent) to lower the concentration. Scratch the glass wall with a spatula or add a "seed crystal" of pure product at ~40°C to induce ordered lattice formation.

Q2: My recovery yield is very low (<40%).

- Cause: The 6-hydroxy group makes the molecule fairly soluble in polar solvents, even when cold.
- Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Alternatively, increase the ratio of Water (anti-solvent) in the initial mix.

Q3: The aldehyde peak in NMR is diminishing or showing a carboxylic acid peak (~12 ppm).

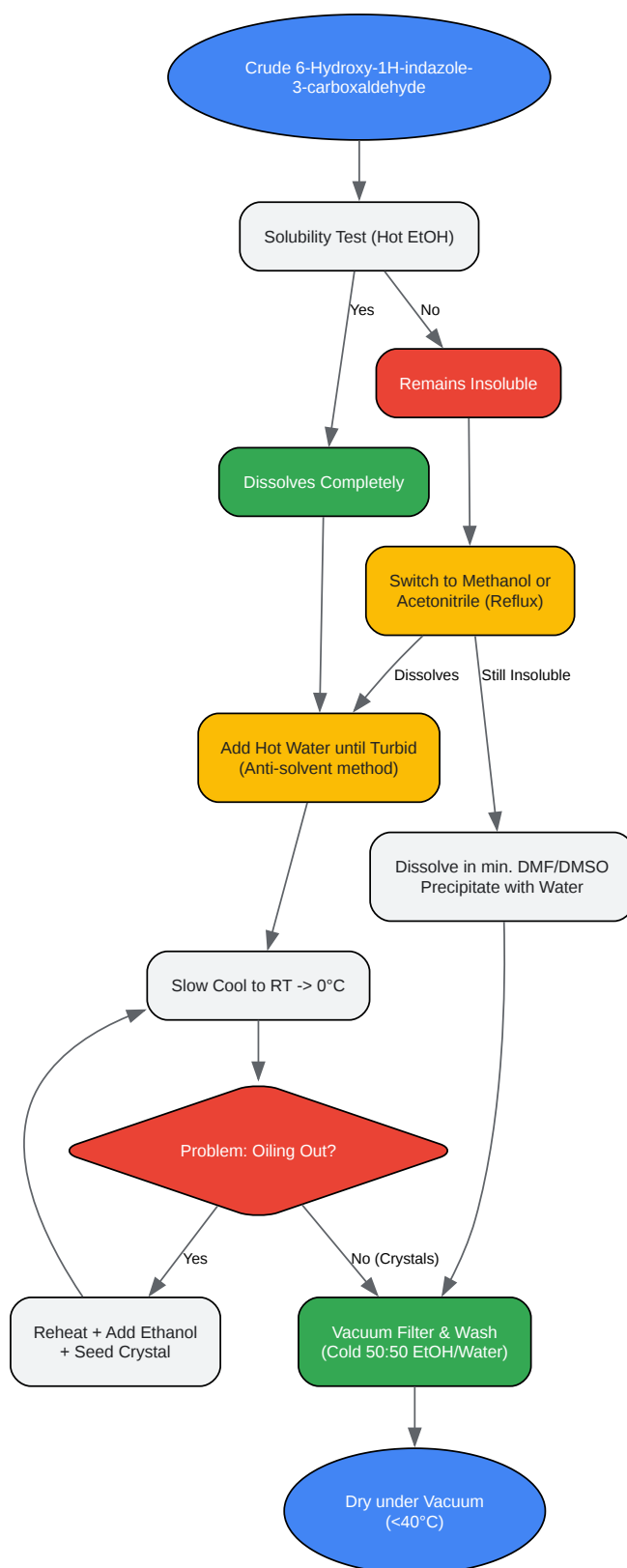
- Cause: Oxidation during heating.
- Fix: Ensure the recrystallization is performed under Nitrogen/Argon. Add a trace amount (0.1%) of BHT (butylated hydroxytoluene) if the protocol allows, though inert gas is usually sufficient.

Q4: Can I use DMF or DMSO?

- Answer: Only for precipitation, not true recrystallization. You can dissolve the solid in minimal DMSO and crash it out with water. However, removing high-boiling solvents from the 6-hydroxy indazole lattice is notoriously difficult and may result in solvates.

Process Visualization

The following diagram illustrates the decision logic for purification based on the crude material's behavior.



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Caption: Decision tree for solvent selection and troubleshooting the purification of **6-hydroxy-1H-indazole-3-carboxaldehyde**.

References

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- Indazole Chemical Properties & Solubility Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 135483987, 6-Hydroxy-1H-indazole." [[Link](#)]
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Sources

- [1. 6-hydroxy-1H-indazole | C7H6N2O | CID 135483987 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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